molecular formula C16H19NO4 B2404013 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid CAS No. 150543-52-5

5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B2404013
CAS No.: 150543-52-5
M. Wt: 289.331
InChI Key: AFZFJLKFGPVCET-UHFFFAOYSA-N
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Description

5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, and it contains both a carboxylic acid and a phenylmethoxycarbonyl group. The compound’s unique structure makes it an interesting subject for various chemical and pharmaceutical studies.

Scientific Research Applications

5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable amine with a cyclic ketone under acidic or basic conditions. The phenylmethoxycarbonyl group can be introduced through a subsequent esterification reaction using phenylmethanol and a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the esterification reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted phenylmethoxycarbonyl derivatives

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for specific molecular targets. The phenylmethoxycarbonyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid
  • 2-azaspiro[3.4]octane

Uniqueness

5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid is unique due to the presence of the phenylmethoxycarbonyl group, which can impart distinct chemical and biological properties compared to other spirocyclic compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

5-phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-14(19)13-9-16(13)7-4-8-17(11-16)15(20)21-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZFJLKFGPVCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C(=O)O)CN(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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